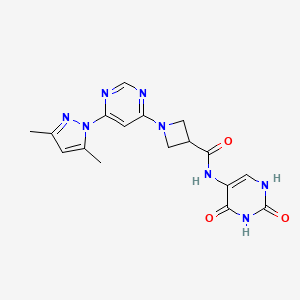![molecular formula C18H13N3O2S B2906071 N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)thiophene-3-carboxamide CAS No. 2034467-60-0](/img/structure/B2906071.png)
N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)thiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)thiophene-3-carboxamide is a complex organic compound belonging to the class of oxazolo[5,4-b]pyridines. This compound features a thiophene ring attached to a carboxamide group, which is further connected to a phenyl-substituted oxazolo[5,4-b]pyridine moiety. Its intricate structure makes it a subject of interest in various scientific research fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)thiophene-3-carboxamide typically involves multiple steps, starting with the formation of the oxazolo[5,4-b]pyridine core. One common approach is the cyclization of N-(2-oxo-4-phenyl-1,2-dihydropyridin-3-yl)thioureas with hydrogen peroxide in aqueous ethanol. This reaction proceeds via the oxidation of the sulfur atom, followed by its replacement with an oxygen atom to form the oxazolo[5,4-b]pyridine ring.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Large-scale reactions often require precise control of temperature, pressure, and reagent concentrations to ensure consistent product quality. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions: N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)thiophene-3-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used to oxidize the sulfur atom in the thiophene ring.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce the carboxamide group.
Substitution: Nucleophilic substitution reactions can be performed using various amines or other nucleophiles under specific conditions.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)thiophene-3-carboxamide has been studied for its potential as a pharmacological agent. Its interactions with various biological targets can provide insights into cellular processes and disease mechanisms.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to modulate biological pathways makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as organic semiconductors and luminescent materials. Its unique properties make it suitable for applications in electronics and photonics.
Wirkmechanismus
The mechanism by which N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)thiophene-3-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Thiazolo[5,4-b]pyridine derivatives: These compounds share a similar heterocyclic structure but differ in the presence of a sulfur atom instead of oxygen in the ring.
Oxazolo[5,4-b]pyridine derivatives: These compounds have a similar core structure but may have different substituents on the phenyl ring or the oxazolo[5,4-b]pyridine moiety.
Uniqueness: N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)thiophene-3-carboxamide stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure and reactivity make it a valuable compound for scientific research and industrial applications.
Eigenschaften
IUPAC Name |
N-(5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-yl)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2S/c1-11-14(20-16(22)13-7-8-24-10-13)9-15-18(19-11)23-17(21-15)12-5-3-2-4-6-12/h2-10H,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDKARLNNVOXCFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=N1)OC(=N2)C3=CC=CC=C3)NC(=O)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-({4-bromo-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}sulfanyl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethan-1-one](/img/structure/B2905990.png)


![(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(4-(dimethylamino)benzylidene)propanehydrazide](/img/structure/B2905993.png)
![(Z)-3-[4-(4-Tert-butylphenoxy)-3-nitrophenyl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2905994.png)
![Methyl 4-amino-3-{[(4-chlorophenyl)sulfonyl]methyl}benzenecarboxylate](/img/structure/B2905997.png)

![1-(2-Chloro-6-fluorobenzyl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2906002.png)
![(2R)-1-[(2-Methylpropan-2-yl)oxy]butan-2-amine;hydrochloride](/img/structure/B2906004.png)



![N-[1-(3-Fluoro-4-phenoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2906010.png)
